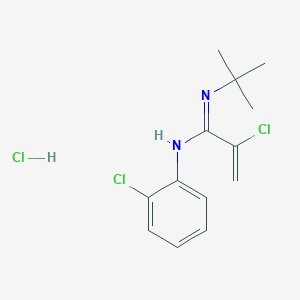
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is a chemical compound with the molecular formula C7H13N2Cl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenimidamide group and a dimethylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride typically involves the reaction of propenimidamide with a dimethylethyl group under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the monohydrochloride group.
2-Propenimidamide, 2-chloro-N-(1,1-dimethylethyl)-: This compound includes a chloro group, which differentiates it from the original compound.
Uniqueness
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is unique due to its specific structure and the presence of the monohydrochloride group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
85801-96-3 |
|---|---|
Fórmula molecular |
C13H17Cl3N2 |
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
N'-tert-butyl-2-chloro-N-(2-chlorophenyl)prop-2-enimidamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2.ClH/c1-9(14)12(17-13(2,3)4)16-11-8-6-5-7-10(11)15;/h5-8H,1H2,2-4H3,(H,16,17);1H |
Clave InChI |
UNPRDPCUWVOWCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(C(=C)Cl)NC1=CC=CC=C1Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
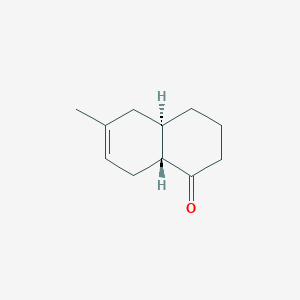

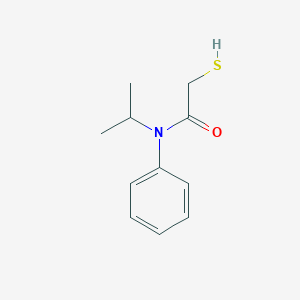
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
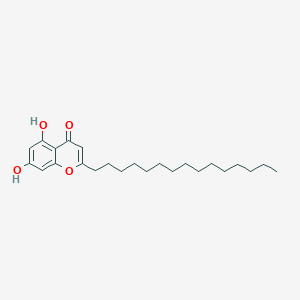
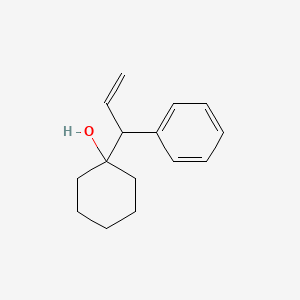

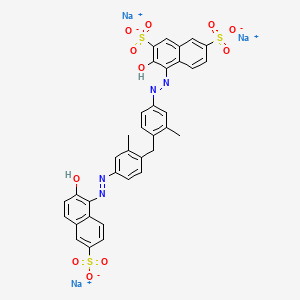

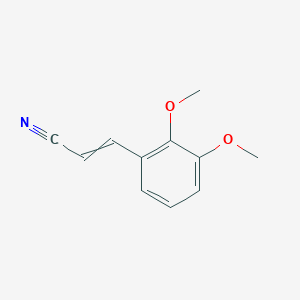

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
